Oxprenolol
Overview
Description
Oxprenolol is a non-selective beta-adrenergic antagonist with some intrinsic sympathomimetic activity . It is used for the treatment of angina pectoris, abnormal heart rhythms, and high blood pressure .
Synthesis Analysis
The synthesis of Oxprenolol involves the use of isomeric 2-pyranyl monoether derivatives of 4-hydroxysalicylaldehyde and 2,5-dihydroxyacetophenone . Oxprenolol is a chiral compound and is used as a racemate, a 1:1 mixture of ®- (+)-oxprenolol and (S)- (–)-oxprenolol .
Molecular Structure Analysis
Oxprenolol is a chiral compound, used as a racemate, i.e., a 1:1 mixture of ®- (+)-oxprenolol and (S)- (–)-oxprenolol . Analytical methods (HPLC) for the separation and quantification of ®- (+)-oxprenolol and (S)- (–)-oxprenolol in urine and in pharmaceutical formulations have been described in the literature .
Chemical Reactions Analysis
Oxprenolol can be separated and quantified in urine and pharmaceutical formulations by HPLC using a Chiralpak IC and UV detection . The overall recoveries of oxprenolol enantiomers from pharmaceutical formulations were in the range of 97.5–99.0%, with RSDs ranging from 0.6 to 0.8% .
Physical And Chemical Properties Analysis
Oxprenolol has a molecular formula of C15H23NO3 and a molecular weight of 265.35 g/mol . It is a lipophilic molecule and hence, it is able to cross the blood-brain barrier .
Scientific Research Applications
Oxprenolol in Myocardial Infarction Survivors
Oxprenolol, a beta-blocker, was evaluated for its efficacy in survivors of acute myocardial infarction in the European Infarction Study (EIS). This study, which was a multicentre, double-blind, randomized trial, assessed the effects of oxprenolol slow release on survival, cardiac mortality, and non-fatal cardiac events compared to a placebo. The study involved 1,741 patients aged 35 to 69 years and followed them for one year. Although there was a 30% difference in the cumulative mortality rate favoring placebo, indicating a potentially higher mortality in the oxprenolol group especially among older patients (65-69 years), it highlighted the complex effects of beta-blockers post-myocardial infarction, including oxprenolol's weak suppressant effect on ventricular tachydysrhythmias in survivors (Schröder, 1985).
Oxprenolol in the Treatment of Anxiety
The efficacy of beta-blockers, including propranolol and oxprenolol, in anxiety treatment has been reviewed. A placebo-controlled trial highlighted that propranolol and atenolol were effective in managing symptoms of generalized anxiety in patients referred for specialist treatment. This supports the use of beta-blockers like oxprenolol as an alternative to traditional anxiolytic medications, particularly in cases where psychological treatments are ineffective (Peet, 1988).
Beta-Blockade in Hypertensive Patients
A review focusing on the primary prevention of coronary heart disease in hypertensive patients examined the effects of beta-blockers, including oxprenolol. This study reviewed the outcomes of randomized primary preventive trials and concluded that beta-blockade, as compared with diuretics, showed a reduced risk for coronary events in men, particularly in nonsmoking subgroups. This evidence suggests the potential of beta-blockers like oxprenolol in preventing coronary heart disease in specific populations (Wikstrand, Berglund, & Tuomilehto, 1991).
Safety And Hazards
Oxprenolol is a potent beta-blocker and should not be administered to asthmatics under any circumstances due to their low beta levels as a result of depletion due to other asthma medication, and because it can cause irreversible, often fatal, airway failure and inflammation . In case of accidental release, avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .
properties
IUPAC Name |
1-(propan-2-ylamino)-3-(2-prop-2-enoxyphenoxy)propan-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO3/c1-4-9-18-14-7-5-6-8-15(14)19-11-13(17)10-16-12(2)3/h4-8,12-13,16-17H,1,9-11H2,2-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEMAWMOMDPGJMB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(COC1=CC=CC=C1OCC=C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
6452-73-9 (hydrochloride) | |
Record name | Oxprenolol [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006452717 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID1043835 | |
Record name | Oxprenolol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1043835 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Oxprenolol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015520 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
6.80e-01 g/L | |
Record name | Oxprenolol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015520 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Like other beta-adrenergic antagonists, oxprenolol competes with adrenergic neurotransmitters such as catecholamines for binding at sympathetic receptor sites. Like propranolol and timolol, oxprenolol binds at beta(1)-adrenergic receptors in the heart and vascular smooth muscle, inhibiting the effects of the catecholamines epinephrine and norepinephrine and decreasing heart rate, cardiac output, and systolic and diastolic blood pressure. It also blocks beta-2 adrenergic receptors located in bronchiole smooth muscle, causing vasoconstriction. By binding beta-2 receptors in the juxtaglomerular apparatus, oxprenolol inhibits the production of renin, thereby inhibiting angiotensin II and aldosterone production. Oxprenolol therefore inhibits the vasoconstriction and water retention due to angiotensin II and aldosterone, respectively. | |
Record name | Oxprenolol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01580 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
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Product Name |
Oxprenolol | |
CAS RN |
6452-71-7 | |
Record name | Oxprenolol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6452-71-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Oxprenolol [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006452717 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Oxprenolol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01580 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Oxprenolol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1043835 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Oxprenolol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.598 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | OXPRENOLOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/519MXN9YZR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | Oxprenolol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015520 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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